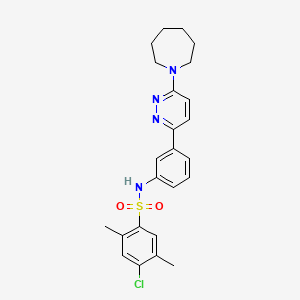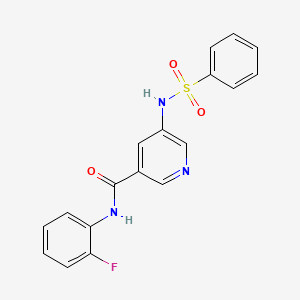![molecular formula C18H16ClN5O2S B11261911 8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11261911.png)
8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound belonging to the class of phenyl-1,3-oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an oxazole ring
Preparation Methods
The synthesis of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases . Additionally, it has industrial applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE stands out due to its unique structure and properties . Similar compounds include other phenyl-1,3-oxazoles and related heterocyclic compounds . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of a chlorophenyl group, a methyl group, and an oxazole ring in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN5O2S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
8-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-ethyl-1H-purin-6-one |
InChI |
InChI=1S/C18H16ClN5O2S/c1-3-24-15-14(16(25)21-9-20-15)23-18(24)27-8-13-10(2)26-17(22-13)11-6-4-5-7-12(11)19/h4-7,9H,3,8H2,1-2H3,(H,20,21,25) |
InChI Key |
IGCYLLMYJWMCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC=N2)N=C1SCC3=C(OC(=N3)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261833.png)

![3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261865.png)
![3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261867.png)
![ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261869.png)
![N-(2-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261874.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11261876.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11261884.png)


![5-Bromo-N-(3-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)furan-2-carboxamide](/img/structure/B11261889.png)
![3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261890.png)
![3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11261907.png)
